molecular formula C8H7ClO2S B1582134 2-Chloro-5-(methylthio)benzoic acid CAS No. 51546-12-4

2-Chloro-5-(methylthio)benzoic acid

Cat. No. B1582134
CAS RN: 51546-12-4
M. Wt: 202.66 g/mol
InChI Key: HJDZJDJRUVAYTR-UHFFFAOYSA-N
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Description

2-Chloro-5-(methylthio)benzoic acid, also known as 2-chloro-5-methylthiobenzoic acid or 2-CMBA, is an organic compound that has a wide range of applications in the field of scientific research. It is a white crystalline solid with a molecular weight of 208.6 g/mol and a melting point of 160°C. The compound is soluble in water, ethanol, and ether and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

1. Plant Growth Regulation

2-Chloro-5-(methylthio)benzoic acid and its derivatives have been studied for their physiological activity as plant growth regulators. Research by Pybus, Smith, Wain, and Wightman (1959) found that certain chloro- and methyl-substituted benzoic acids exhibit growth-promoting activity, which is influenced by the position of substituents in the aromatic ring. This indicates potential applications in agriculture and horticulture for controlling and enhancing plant growth (Pybus et al., 1959).

2. Photocatalytic Degradation Studies

Khodami and Nezamzadeh-Ejhieh (2015) explored the photocatalytic degradation of compounds like 2-chloro-5-(methylthio)benzoic acid using ZnO–SnO2/nano-clinoptilolite systems under UV irradiation. This research suggests its potential use in environmental applications, especially in the degradation of organic pollutants in water treatment processes (Khodami & Nezamzadeh-Ejhieh, 2015).

3. Chemical Synthesis and Characterization

Studies on chemical synthesis and characterization of 2-Chloro-5-(methylthio)benzoic acid derivatives provide insights into their chemical properties and potential applications in various fields of chemistry. For example, research by Yokoyama, Hatanaka, and Sakamoto (1985) on the condensation of related compounds with benzoic acid in the presence of polyphosphoric acid trimethylsilyl ester offers valuable data for organic synthesis and chemical analysis (Yokoyama, Hatanaka & Sakamoto, 1985).

4. Use in Doping Polyaniline

Amarnath and Palaniappan (2005) reported the use of benzoic acid and its derivatives, including 2-chloro-5-(methylthio)benzoic acid, as dopants for polyaniline. This has implications in the field of conductive polymers, which are crucial for electronic applications (Amarnath & Palaniappan, 2005).

5. Antitumor Evaluation and QSAR Studies

Tomorowicz et al. (2020) conducted antitumor evaluation and QSAR (Quantitative Structure–Activity Relationships) studies on compounds related to 2-Chloro-5-(methylthio)benzoic acid. This research is significant for the development of new pharmaceuticals, particularly in cancer treatment (Tomorowicz et al., 2020).

6. Crystallographic and Molecular Studies

Research on crystal structures and molecular properties of benzoic acid derivatives, including those similar to 2-Chloro-5-(methylthio)benzoic acid, provides fundamental insights into their physical and chemical characteristics. Pramanik, Dey, and Mukherjee (2019) carried out such studies, which are essential for material science and pharmaceutical research (Pramanik, Dey & Mukherjee, 2019).

properties

IUPAC Name

2-chloro-5-methylsulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2S/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJDZJDJRUVAYTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80346019
Record name 2-Chloro-5-(methylthio)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80346019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(methylthio)benzoic acid

CAS RN

51546-12-4
Record name 2-Chloro-5-(methylthio)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80346019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-5-(methylthio)benzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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